molecular formula C25H19BrF3P B7943871 3,4,5-Trifluorobenzyltriphenylphosphonium bromide

3,4,5-Trifluorobenzyltriphenylphosphonium bromide

Cat. No.: B7943871
M. Wt: 487.3 g/mol
InChI Key: NSSBWRYRHZDYRH-UHFFFAOYSA-M
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Description

3,4,5-Trifluorobenzyltriphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a 3,4,5-trifluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluorobenzyltriphenylphosphonium bromide typically involves the reaction of 3,4,5-trifluorobenzyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled conditions. The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired phosphonium salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave irradiation techniques. This method enhances the reaction rate and yield by providing uniform heating and reducing reaction times . The use of microwave irradiation in the presence of a solvent like THF at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) has been shown to produce high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorobenzyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 3,4,5-trifluorobenzyl alcohol, while oxidation with hydrogen peroxide can produce 3,4,5-trifluorobenzaldehyde.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorobenzyltriphenylphosphonium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group facilitates the compound’s accumulation in the mitochondria due to its lipophilic nature and positive charge . This targeting ability makes it useful in studying mitochondrial functions and in developing mitochondria-targeted therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trifluorobenzyltriphenylphosphonium bromide is unique due to the presence of both the trifluorobenzyl and triphenylphosphonium groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and mitochondrial targeting ability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

triphenyl-[(3,4,5-trifluorophenyl)methyl]phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3P.BrH/c26-23-16-19(17-24(27)25(23)28)18-29(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSBWRYRHZDYRH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=C(C(=C2)F)F)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrF3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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